molecular formula C6H9NOS B2733774 (dimethyl-1,2-thiazol-4-yl)methanol CAS No. 53064-43-0

(dimethyl-1,2-thiazol-4-yl)methanol

Cat. No.: B2733774
CAS No.: 53064-43-0
M. Wt: 143.2
InChI Key: IDMQGDPNBZRLAM-UHFFFAOYSA-N
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Description

(dimethyl-1,2-thiazol-4-yl)methanol is a heterocyclic compound with the molecular formula C6H9NOS. It consists of a five-membered ring containing nitrogen and sulfur atoms, with hydroxymethyl and dimethyl substituents at the 4 and 3,5 positions, respectively.

Preparation Methods

The synthesis of (dimethyl-1,2-thiazol-4-yl)methanol can be achieved through several synthetic routes. One common method involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another approach includes the regioselective synthesis under mild basic conditions using hydroxyimoyl halides and dipolarophiles . Industrial production methods often employ these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

(dimethyl-1,2-thiazol-4-yl)methanol undergoes various chemical reactions, including:

Scientific Research Applications

(dimethyl-1,2-thiazol-4-yl)methanol has diverse applications in scientific research:

Comparison with Similar Compounds

(dimethyl-1,2-thiazol-4-yl)methanol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(3,5-dimethyl-1,2-thiazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-4-6(3-8)5(2)9-7-4/h8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMQGDPNBZRLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,5-Dimethyl-4-isothiazolecarboxylic acid is converted to the ethyl ester and the ester is reduced with lithium aluminium hydride in tetrahydrofuran to give 4-hydroxymethyl-3,5-dimethylisothiazole. Using this hydroxymethyl compound as the starting material for the above process gives N-methyl-N'-[2-((3,5-dimethyl-4-isothiazolyl)methylthio)ethyl]thiourea.
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